molecular formula C5H9NOS B1254878 2-(1-Hydroxyethyl)-4,5-dihydrothiazole

2-(1-Hydroxyethyl)-4,5-dihydrothiazole

Cat. No.: B1254878
M. Wt: 131.2 g/mol
InChI Key: IOZOUUUQYPXUAJ-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-4,5-dihydrothiazole, also known as this compound, is a useful research compound. Its molecular formula is C5H9NOS and its molecular weight is 131.2 g/mol. The purity is usually 95%.
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Q & A

Q. Synthesis and Optimization

Basic Question : What are the established synthetic routes for 2-(1-hydroxyethyl)-4,5-dihydrothiazole, and how are yields optimized? Methodological Answer : The compound is synthesized via multi-step protocols. A validated three-step route from (S)-(+)-2-phenylglycinol achieves high yields (83.2–94.5%) and purity (>99%) through cyclization, oxidation, and purification. Key steps include:

Cyclization : Using thiourea derivatives and haloesters under reflux.

Oxidation : Controlled use of hydrogen peroxide to avoid over-oxidation.

Purification : Column chromatography coupled with spectroscopic validation (IR, NMR, GC-MS) .

Advanced Question : How can reaction conditions be systematically optimized to enhance dihydrothiazole ring formation? Methodological Answer : Varying solvents, catalysts, and temperatures significantly impacts yield. For example:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization.
  • Temperature : Reflux (80–100°C) minimizes side products.
ParameterOptimal ConditionYield ImprovementReference
SolventDMF+15%
CatalystZnCl₂+20%
Reaction Time8–12 hours+10%

Q. Characterization and Analysis

Basic Question : What spectroscopic methods are critical for confirming the structure of this compound? Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the hydroxyethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.5 ppm for CH-OH) and thiazoline ring protons (δ 3.8–4.0 ppm).
  • IR : Strong absorption at 3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N).
  • GC-MS : Molecular ion peak at m/z 145 and fragmentation patterns confirm the backbone .

Advanced Question : How can stereochemical impurities be detected in enantiomerically enriched samples? Methodological Answer :

  • Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers.
  • Optical Rotation : Compare specific rotation values against literature (e.g., [α]D²⁵ = +15° for (S)-enantiomer).
  • NOESY NMR : Correlates spatial proximity of hydroxyethyl and thiazoline protons to confirm configuration .

Q. Reaction Mechanisms and Pathways

Basic Question : What is the role of this compound in nucleophilic substitution reactions? Methodological Answer : The hydroxyethyl group acts as a directing moiety, enhancing nucleophilic attack at the thiazoline C2 position. For example, benzylation with KOt-Bu promotes selective N-alkylation to form 2-aminoethyl acetates .

Advanced Question : How does KOt-Bu mediate ring-opening alkylation while suppressing radical pathways? Methodological Answer : KOt-Bu deprotonates the hydroxyethyl group, generating an iminium intermediate that undergoes SN2 alkylation. Radical scavengers (TEMPO, BHT) do not inhibit the reaction, ruling out radical mechanisms. Mechanistic studies show:

  • Kinetic Isotope Effect (KIE) : kH/kD=1.2k_H/k_D = 1.2 supports ionic transition states.
  • DFT Calculations : Confirm lower activation energy for nucleophilic pathways .

Q. Applications in Flavor Chemistry

Basic Question : How does this compound contribute to food aroma? Methodological Answer : It is a precursor to 2-acetyl-2-thiazoline (roasted aroma). Thermal degradation at 150–200°C releases volatile thiazoles, detected via GC-Olfactometry. Key pathways:

  • Maillard Reaction : Interaction with reducing sugars generates heterocyclic aroma compounds .

Advanced Question : How can bio-thermal approaches enhance flavor generation from this compound? Methodological Answer :

  • Enzymatic Hydrolysis : Lipases/esterases release hydroxyethyl groups, increasing thermal reactivity.
  • Controlled Pyrolysis : Optimize temperature (180°C) and residence time (5–10 min) to maximize 2-acetyl-2-thiazoline yield (up to 75%) .
ConditionOptimal ValueAroma YieldReference
Temperature180°C75%
Enzyme (Lipase)5 U/mg+30%

Q. Data Contradictions and Resolution

Basic Question : How should researchers address variability in reported synthetic yields? Methodological Answer : Yield discrepancies arise from purification methods (e.g., column chromatography vs. distillation). Standardize protocols using:

  • Internal Standards : Monitor reaction progress via TLC.
  • Reproducibility Trials : Repeat under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Question : Why do different studies report conflicting thermal degradation products? Methodological Answer : Product profiles depend on analytical sensitivity. For example:

  • GC-MS vs. HPLC : GC-MS detects low-mass volatiles (thiazoles), while HPLC identifies polar intermediates.
  • Isomer Differentiation : Use chiral columns or tandem MS/MS to resolve structurally similar products .

Q. Stereochemical Considerations

Basic Question : What methods ensure enantiomeric purity during synthesis? Methodological Answer :

  • Chiral Auxiliaries : Use (S)-2-phenylglycinol to induce stereoselectivity.
  • Crystallization : Recrystallize in hexane/ethyl acetate to remove racemic impurities .

Advanced Question : How can computational modeling predict stereochemical outcomes? Methodological Answer :

  • Molecular Dynamics (MD) : Simulate transition states to predict enantiomer ratios.
  • Docking Studies : Map hydrogen-bonding interactions between intermediates and chiral catalysts .

Q. Thermal Degradation Studies

Basic Question : What analytical tools quantify thermal degradation products? Methodological Answer :

  • TD-GC-MS : Thermal desorption coupled with GC-MS captures low-concentration volatiles.
  • HS-SPME : Headspace sampling minimizes artifact formation .

Advanced Question : How do pH and moisture influence degradation kinetics? Methodological Answer :

  • pH 5–6 : Accelerates hydrolysis of the hydroxyethyl group.
  • Moisture >10% : Promotes Maillard side reactions, reducing thiazoline yield.
  • Kinetic Models : Apply Arrhenius equations to predict degradation rates under storage conditions .

Properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZOUUUQYPXUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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